Stereochemical Differentiation: Chiral sec-Butyl vs. Achiral Methyl or Isobutyl Analogs
(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid contains a chiral sec-butyl group, which introduces a defined stereocenter absent in common achiral analogs such as (4-methyl-piperazin-1-yl)-oxo-acetic acid (CAS 717904-36-4) and (4-isobutyl-piperazin-1-yl)-oxo-acetic acid (CAS 713522-59-9) [1]. This stereocenter offers the potential for diastereomeric resolution and enantioselective interactions with biological targets, a feature not achievable with the simpler methyl or symmetrical isobutyl substituents .
| Evidence Dimension | Presence of Chiral Center in Substituent |
|---|---|
| Target Compound Data | One chiral center (sec-butyl group at the 4-position of piperazine) |
| Comparator Or Baseline | Comparator 1: (4-Methyl-piperazin-1-yl)-oxo-acetic acid (CAS 717904-36-4) - 0 chiral centers. Comparator 2: (4-Isobutyl-piperazin-1-yl)-oxo-acetic acid (CAS 713522-59-9) - 0 chiral centers. |
| Quantified Difference | Target compound is chiral; comparators are achiral. |
| Conditions | Chemical structure analysis |
Why This Matters
The presence of a chiral center enables exploration of stereochemistry-dependent biological activity and pharmacokinetics, a critical dimension in modern drug discovery that is entirely inaccessible with achiral analogs.
- [1] ChemCD. (n.d.). 2-(4-Methyl-piperazin-1-yl)-2-oxo-acetic acid. Product Detail. CAS: 717904-36-4. View Source
